molecular formula C5H6ClFN2O2S B6610456 6-aminopyridine-2-sulfonyl fluoride hydrochloride CAS No. 2763777-63-3

6-aminopyridine-2-sulfonyl fluoride hydrochloride

Cat. No.: B6610456
CAS No.: 2763777-63-3
M. Wt: 212.63 g/mol
InChI Key: PSUQOYMJCYOAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-aminopyridine-2-sulfonyl fluoride hydrochloride is a chemical compound characterized by a pyridine ring with an amino group and a sulfonamide group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-aminopyridine-2-sulfonyl fluoride hydrochloride typically involves the reaction of 2-aminopyridine with sulfonyl fluoride under specific conditions. The process may include steps such as diazotization, sulfonation, and fluorination . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-aminopyridine-2-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.

    Substitution: The amino group and sulfonyl fluoride group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

6-aminopyridine-2-sulfonyl fluoride hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-aminopyridine-2-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological processes and pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-aminopyridine-2-sulfonyl fluoride hydrochloride include other aminopyridine derivatives and sulfonyl fluoride compounds. Examples include:

  • 2-aminopyridine
  • 6-aminopyridine-3-sulfonyl fluoride
  • 4-aminopyridine-2-sulfonyl fluoride

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

6-Aminopyridine-2-sulfonyl fluoride hydrochloride (CAS No. 2763777-63-3) is a chemical compound that has garnered interest in various fields, including organic synthesis, medicinal chemistry, and chemical biology. Its unique structure, characterized by a pyridine ring with an amino group and a sulfonamide group, positions it as a versatile reagent and potential therapeutic agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant case studies.

The biological activity of this compound primarily stems from its ability to act as a covalent inhibitor of specific enzymes. The sulfonyl fluoride moiety is known to form stable covalent bonds with nucleophilic residues in proteins, particularly serine and cysteine residues. This interaction can lead to the inhibition of enzyme activity, affecting various biological pathways.

Key Mechanistic Insights:

  • Enzyme Inhibition : The compound can inhibit serine hydrolases by covalently modifying the active site serine residue. This has been demonstrated in studies involving similar sulfonyl fluoride compounds .
  • Target Protein Reactivity : Research indicates that sulfur(VI) fluorides like 6-aminopyridine-2-sulfonyl fluoride can modify not only serine but also other amino acids such as lysine and tyrosine, broadening their applicability in chemical biology .

Applications in Biological Research

This compound is utilized across several domains:

  • Chemical Biology : As a reactive probe for studying enzyme dynamics and interactions.
  • Medicinal Chemistry : Investigated for potential therapeutic applications, including drug development targeting specific diseases.
  • Organic Synthesis : Used as a building block for synthesizing more complex molecules.

Case Studies

Several studies have explored the biological activity of this compound and related compounds:

Study 1: Enzyme Inhibition Profile

A study investigated the inhibitory effects of various sulfonyl fluorides on serine hydrolases. The results indicated that 6-aminopyridine-2-sulfonyl fluoride showed significant inhibition against several target enzymes, with IC50 values comparable to known inhibitors .

Study 2: Reactivity with Protein Targets

In another study, researchers used chemoproteomic profiling to identify novel protein targets modified by sulfur(VI) fluorides. The findings highlighted that 6-aminopyridine-2-sulfonyl fluoride effectively modified lysine and serine residues in target proteins, demonstrating its potential for broader applications in proteomics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other sulfonyl fluorides and aminopyridines:

Compound NameStructure TypeBiological ActivityNotable Features
6-Aminopyridine-2-sulfonyl fluorideSulfonyl FluorideEnzyme inhibitor (serine hydrolases)Covalent modification of multiple amino acids
AM3506SulfonamideFAAH inhibitionPotent inhibitor with gastrointestinal effects
PMSF (Phenylmethylsulfonyl fluoride)Sulfonyl FluorideProtease inhibitorCommonly used in protease assays

Properties

IUPAC Name

6-aminopyridine-2-sulfonyl fluoride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S.ClH/c6-11(9,10)5-3-1-2-4(7)8-5;/h1-3H,(H2,7,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUQOYMJCYOAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)S(=O)(=O)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClFN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.